molecular formula C22H17FN2O3S B2391298 N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 933249-13-9

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2391298
CAS No.: 933249-13-9
M. Wt: 408.45
InChI Key: LMJFEYYSCKYSSB-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a methylthiazolyl group, and a chromene carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring, the introduction of the fluorophenyl group, and the attachment of the methylthiazolyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a chromene ring, a fluorophenyl group, and a methylthiazolyl group would contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The fluorophenyl group might be involved in electrophilic aromatic substitution reactions, while the methylthiazolyl group could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorine atom could affect its polarity and hydrogen bonding capabilities .

Scientific Research Applications

Chemosensor Development

A study elaborates on a chemosensor based on a coumarin fluorophore, showcasing its application for highly sensitive and selective detection of ions. Although the chemical structure mentioned in your query isn't directly referenced, the research on coumarin derivatives, such as the synthesis of "N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide," exhibits potential for detecting Cu^2+ and H_2PO_4^− ions with significant fluorescence efficiency and repeatability, indicating a broad application in ion detection and environmental monitoring (Meng et al., 2018).

Anticholinesterase Activity

Research into coumarin-3-carboxamides bearing a tryptamine moiety has shown significant activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. This study showcases the therapeutic potential of such compounds in neurodegenerative disease management. It highlights how structural modifications can enhance anti-AChE activity, which is crucial for designing new therapeutics for cognitive disorders (Ghanei-Nasab et al., 2016).

Fluorescence Probes for Metal Ions

Another application is in the development of fluorescent probes for detecting metal ions in biological systems. For example, a coumarin-pyrazolone probe has been synthesized for the detection of Cr^3+ ions, demonstrating the compound's ability to undergo a color change upon ion binding. This quality makes it useful for environmental monitoring and investigating metal ion dynamics in living cells, showcasing the versatility of coumarin derivatives in chemical sensing and biological studies (Mani et al., 2018).

Antimicrobial Applications

Moreover, studies on fluorobenzamides containing thiazole and thiazolidine frameworks have demonstrated promising antimicrobial activities. These findings suggest that the introduction of specific functional groups can significantly enhance antimicrobial efficacy, indicating potential applications in developing new antimicrobial agents (Desai et al., 2013).

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, materials science, and other fields. Future research could focus on exploring its potential biological activities, improving its synthesis, and investigating its reactivity .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c1-13-19(29-21(25-13)15-6-4-7-16(23)11-15)9-10-24-20(26)17-12-14-5-2-3-8-18(14)28-22(17)27/h2-8,11-12H,9-10H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJFEYYSCKYSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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